2,3-bis(butylsulfonyl)propyl benzoate
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Overview
Description
2,3-Bis(butylsulfonyl)propyl benzoate is an organic compound with the molecular formula C18H28O6S2 It is characterized by the presence of two butylsulfonyl groups attached to a propyl chain, which is further esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(butylsulfonyl)propyl benzoate typically involves the esterification of 2,3-bis(butylsulfonyl)propanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(butylsulfonyl)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2,3-bis(butylsulfonyl)propanol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(butylsulfonyl)propyl benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfoxide compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl groups.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,3-bis(butylsulfonyl)propyl benzoate involves its interaction with various molecular targets through its sulfonyl and ester groups. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release benzoic acid, which may further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(methylsulfonyl)propyl benzoate
- 2,3-Bis(ethylsulfonyl)propyl benzoate
- 2,3-Bis(propylsulfonyl)propyl benzoate
Uniqueness
2,3-Bis(butylsulfonyl)propyl benzoate is unique due to the presence of butylsulfonyl groups, which impart distinct physicochemical properties such as higher hydrophobicity and different reactivity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2,3-bis(butylsulfonyl)propyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6S2/c1-3-5-12-25(20,21)15-17(26(22,23)13-6-4-2)14-24-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVUZBQQWQKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC(=O)C1=CC=CC=C1)S(=O)(=O)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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